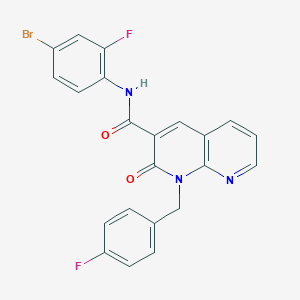

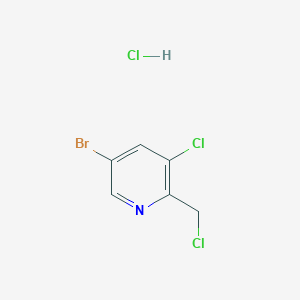

1-(4-Bromo-2-hydroxy-5-methoxyphenyl)-2-chloro-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-Bromo-2-hydroxy-5-methoxyphenyl)-2-chloro-1-ethanone" is a structurally complex molecule that is related to various research studies focusing on the synthesis, molecular structure, and potential applications of bromo-chloro-phenyl compounds. Although the exact compound is not directly studied in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that are designed to introduce specific functional groups at precise locations on the aromatic ring. For instance, the synthesis of enantiomerically pure diarylethanes, as described in one study, starts from a related methanone and involves a resolution step to obtain optically pure enantiomers . Another study outlines a six-step process starting from dimethyl terephthalate to synthesize a key intermediate for SGLT2 inhibitors, demonstrating scalability and cost-effectiveness . These methods suggest that the synthesis of "1-(4-Bromo-2-hydroxy-5-methoxyphenyl)-2-chloro-1-ethanone" would likely involve careful planning of the synthetic route to introduce the bromo, chloro, hydroxy, and methoxy groups in the correct positions.

Molecular Structure Analysis

The molecular structure and stability of these compounds are often confirmed using X-ray diffraction (XRD) and supported by computational methods such as Density Functional Theory (DFT) . The geometrical parameters obtained from these studies are crucial for understanding the spatial arrangement of atoms within the molecule, which affects its reactivity and interactions with other molecules. For example, the presence of intramolecular hydrogen bonding and π-π stacking interactions can significantly stabilize the crystal structure of such compounds .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of various substituents on the aromatic ring. The functional groups such as hydroxy, methoxy, bromo, and chloro can participate in different chemical reactions, potentially leading to the formation of new bonds or the cleavage of existing ones. The molecular docking studies suggest that some of these compounds might exhibit inhibitory activity against certain enzymes, indicating their potential use as pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a variety of techniques, including melting point determination, elemental analysis, and spectroscopic methods like IR, UV-Vis, and mass spectroscopy . Theoretical calculations, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, provide additional insights into the electronic properties of the molecules, which are important for understanding their reactivity and potential applications in fields such as nonlinear optics .

Scientific Research Applications

Metabolic Pathways in Rats : One study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites, including derivatives related to the chemical structure of interest. This research suggests at least two metabolic pathways for 2C-B in rats, providing insights into the metabolism of similar compounds (Kanamori et al., 2002).

Pyrolysis Products of Psychoactive Substances : Another study identified the pyrolysis products of a new psychoactive substance, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), which shares a similar molecular structure. The research highlights the formation of various products upon pyrolysis, adding to the understanding of the thermal stability and potential degradation products of related compounds (Texter et al., 2018).

Synthesis of Enantiomerically Pure Compounds : A study presented a method for synthesizing enantiomerically pure diarylethanes starting from a compound structurally similar to the one . This research demonstrates the scalability and inexpensiveness of producing enantiomers with high purity and well-defined configurations, which is crucial in pharmaceutical and chemical research (Zhang et al., 2014).

Synthesis of Antimicrobial Compounds : Research has been conducted on the synthesis and antimicrobial evaluation of various compounds, including derivatives of 1-(4-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which is structurally related to the compound . This study contributes to the development of new antimicrobial agents (Sherekar et al., 2021).

Mechanism of Action

properties

IUPAC Name |

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-14-9-2-5(8(13)4-11)7(12)3-6(9)10/h2-3,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEONINSUIBDWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CCl)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-hydroxy-5-methoxyphenyl)-2-chloro-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)